(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Description

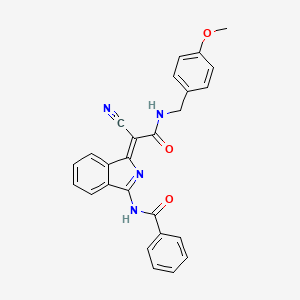

The compound “(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide” is a benzamide derivative featuring a substituted isoindole core. Its structure includes a cyano group, a 4-methoxybenzylamino substituent, and a ketone moiety within a conjugated ethylidene system.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O3/c1-33-19-13-11-17(12-14-19)16-28-26(32)22(15-27)23-20-9-5-6-10-21(20)24(29-23)30-25(31)18-7-3-2-4-8-18/h2-14H,16H2,1H3,(H,28,32)(H,29,30,31)/b23-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYKMJVOTOXKLV-FCQUAONHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a synthetic compound with potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 378.388 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with specific biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of DNA Methyltransferases (DNMTs) : Similar compounds have been shown to inhibit DNMTs, which are critical for DNA methylation processes involved in gene regulation and cancer progression. For instance, derivatives of benzamide have demonstrated significant inhibition of DNMT1 and DNMT3A, leading to reactivation of silenced genes in cancer cells .

- Tyrosine Kinase Inhibition : The compound may also exhibit inhibitory effects on various receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell proliferation and survival. This is evidenced by related studies showing that benzamide derivatives can inhibit kinases such as EGFR and PDGFR .

In Vitro Studies

Several studies have evaluated the cytotoxicity and inhibitory effects of this compound in various cancer cell lines. Key findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| KG-1 (Leukemia) | 0.9 | DNMT3A inhibition |

| MCF7 (Breast Cancer) | 15 | RTK inhibition |

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

These results indicate that the compound has significant cytotoxic effects, particularly against leukemia cells, where it showed an IC50 value comparable to established DNMT inhibitors .

Case Studies

In a recent study involving the synthesis and evaluation of isoindole derivatives, it was found that compounds similar to this compound exhibited promising antitumor activity. Specifically, one derivative demonstrated an ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Below is a detailed analysis:

2.1. Comparison with N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide ()

- Structural Differences: The target compound substitutes the 4-methoxybenzyl group on the amino moiety, whereas the analog in uses a 3-methoxypropyl group. This difference introduces aromaticity (benzyl vs. alkyl) and alters steric bulk.

- Physicochemical Properties: Molecular Weight: The target compound’s benzyl group likely increases its molecular weight compared to the 402.4 g/mol reported for the 3-methoxypropyl analog . Lipophilicity (XLogP3): The aromatic 4-methoxybenzyl group may elevate lipophilicity (predicted XLogP3 > 2.3) relative to the aliphatic 3-methoxypropyl analog (XLogP3 = 2.3) . Hydrogen Bonding: Both compounds have 2 hydrogen bond donors and 5 acceptors, but the benzyl group in the target compound could enhance π-π stacking interactions in biological systems.

Table 1: Key Property Comparison

| Property | Target Compound (Predicted) | 3-Methoxypropyl Analog () |

|---|---|---|

| Molecular Weight (g/mol) | ~420 | 402.4 |

| XLogP3 | ~3.0 | 2.3 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Rotatable Bonds | ~8 | 7 |

2.2. Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences: While both compounds are benzamides, ’s analog lacks the isoindole-ethylidene system and cyano group. Instead, it incorporates a 2-hydroxy-1,1-dimethylethyl group, forming an N,O-bidentate directing group.

- Functional Relevance: Directing Groups: ’s compound is designed for metal-catalyzed C–H bond functionalization due to its N,O-bidentate ligand capability. The target compound’s 4-methoxybenzyl and cyano groups may instead favor interactions with biological targets (e.g., enzymes) .

2.3. Comparison with (Z)-Triazolyl Hydrazine Derivatives ()

- Isomerism : Both compounds exhibit Z-configuration at critical double bonds, which dictates spatial arrangement and reactivity. However, the triazolyl hydrazine in is structurally distinct, featuring a nitroaryl-triazole core instead of an isoindole-benzamide system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.